molecular formula C16H13NO5 B12605852 2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid CAS No. 917614-66-5

2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid

Cat. No.: B12605852
CAS No.: 917614-66-5
M. Wt: 299.28 g/mol
InChI Key: JVZDYCYSHAICQF-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid is an organic compound characterized by the presence of a methoxyphenyl group, an ethenyl linkage, and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 3-nitrobenzoic acid.

    Condensation Reaction: The key step involves a condensation reaction between 4-methoxybenzaldehyde and 3-nitrobenzoic acid in the presence of a base, such as sodium hydroxide, to form the desired product.

    Purification: The crude product is then purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as solvent extraction and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized products.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl group may also contribute to its activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Methoxyphenyl)ethenyl]benzothiazole
  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid is unique due to the presence of both a nitro group and a methoxyphenyl group, which confer distinct chemical and biological properties

Properties

CAS No.

917614-66-5

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethenyl]-3-nitrobenzoic acid

InChI

InChI=1S/C16H13NO5/c1-22-12-8-5-11(6-9-12)7-10-13-14(16(18)19)3-2-4-15(13)17(20)21/h2-10H,1H3,(H,18,19)

InChI Key

JVZDYCYSHAICQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=C(C=CC=C2[N+](=O)[O-])C(=O)O

Origin of Product

United States

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